molecular formula C9H11NO2 B1585958 Methyl 3-(aminomethyl)benzoate CAS No. 93071-65-9

Methyl 3-(aminomethyl)benzoate

Cat. No. B1585958
CAS RN: 93071-65-9
M. Wt: 165.19 g/mol
InChI Key: OWBKDJSKHXGOJY-UHFFFAOYSA-N
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Description

“Methyl 3-(aminomethyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “methyl 3-aminomethyl benzoate hydrochloride” and has a molecular weight of 201.65 . It is a solid substance at room temperature .


Synthesis Analysis

“Methyl benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The synthesis of similar compounds has been reported through esterification reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(aminomethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .


Chemical Reactions Analysis

“Methyl benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate” is a white to brown solid with a boiling point of 179-181°C .

Scientific Research Applications

Enhancing NMDAR-Mediated Neurotransmission

  • Application: Sodium benzoate, a derivative of benzoic acid, has been explored for its potential in enhancing NMDAR-mediated neurotransmission. This approach is considered novel for the treatment of schizophrenia.
  • Research Findings: A study found that sodium benzoate produced significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).

Synthesis of Radioactive Compounds

  • Application: Methyl benzoate derivatives are used in the synthesis of radioactive compounds for research purposes.
  • Research Findings: A specific study described the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound with potential applications in radiochemistry and pharmaceuticals (Taylor et al., 1996).

Plant Scent Compound Biosynthesis

  • Application: In plants like snapdragons, methyl benzoate is a primary scent compound, essential for pollinator attraction.
  • Research Findings: Studies have characterized the enzymes and genetic regulation involved in the biosynthesis and emission of methyl benzoate, providing insights into plant-pollinator interactions and floral scent evolution (Dudareva et al., 2000).

Development of Polyamides

  • Application: Methyl benzoate derivatives are used in the synthesis of hyperbranched aromatic polyamides, materials with potential applications in high-performance polymers.
  • Research Findings: Research demonstrated the successful synthesis of hyperbranched aromatic polyamides using methyl 3,5-bis(4-aminophenoxy)benzoate, which could lead to the development of new materials with unique properties (Yang et al., 1999).

Chemical Synthesis and Modifications

  • Application: Methyl benzoate and its derivatives play a role in chemical syntheses, such as α-alkylation of β-aminobutanoates.
  • Research Findings: Studies on the chemical modifications and reactions of methyl benzoate derivatives have contributed to the development of methods for synthesizing various organic compounds (Seebach & Estermann, 1987).

Alzheimer's Disease Treatment

  • Application: Sodium benzoate, related to benzoic acid, has been studied as a potential treatment for early-phase Alzheimer's Disease.
  • Research Findings: A trial demonstrated that sodium benzoate improved cognitive and overall functions in patients with early-phase Alzheimer's Disease, showing its promise as a novel treatment approach (Lin et al., 2014).

Safety and Hazards

“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “Methyl 3-(aminomethyl)benzoate” are not mentioned in the search results, benzoate compounds have been evaluated for their use as local anesthetics , suggesting potential future research in this area.

properties

IUPAC Name

methyl 3-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKDJSKHXGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383448
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)benzoate

CAS RN

93071-65-9
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20% solution of piperidine in DMF (5 ml) was added to 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester (193 mg, 0.5 mmol) and the reaction was stirred at room temperature for 30 min. Water (10 ml) was added to the crude reaction mixture, followed by 1M HCl (10 ml). The aqueous layer was washed with EtOAc (3×10 ml) then basified to pH 9 with saturated NaHCO3. The basic layer was extracted with EtOAc (3×10 ml) and the aqueous layer was evaporated down to a small volume, then further extracted with EtOAc (5×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent evaporated in vacuo to give the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Name
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
Quantity
193 mg
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Reaction Step One
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5 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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